Product packaging for Chlorin e6(Cat. No.:CAS No. 19660-77-6)

Chlorin e6

Cat. No.: B1683848
CAS No.: 19660-77-6
M. Wt: 596.7 g/mol
InChI Key: OYINILBBZAQBEV-UHFFFAOYSA-N
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Description

Significance and Research Trajectory in Biomedical Sciences

The significance of Chlorin (B1196114) e6 in biomedical sciences primarily stems from its potent photosensitizing properties. Upon illumination with light of a specific wavelength, Ce6 efficiently generates reactive oxygen species (ROS), notably singlet oxygen (¹O₂). mdpi.comnih.gov This characteristic is central to its application in PDT, where the generated ROS can induce cytotoxic effects, leading to the death of targeted cells, such as cancer cells. ontosight.aimdpi.comontosight.ai

Research into Ce6 has explored its efficacy against a range of cancers, including skin, lung, and liver cancers. ontosight.ai The localized nature of PDT mediated by Ce6 allows for targeted treatment, potentially minimizing damage to surrounding healthy tissues compared to conventional therapies like chemotherapy and radiation. ontosight.ai

Beyond its therapeutic potential, Ce6 is also valuable in biomedical research for imaging and diagnostic purposes due to its fluorescent properties. ontosight.aiontosight.ai This allows its use as a probe to study cellular processes and in the development of optical imaging techniques. ontosight.ai Studies have investigated the temporal fluorescence pharmacokinetics of Ce6, demonstrating selective localization in certain tissues, such as non-small cell lung carcinoma xenografts. nih.gov

The research trajectory of Ce6 has also involved addressing its limitations, such as its inherent hydrophobicity, which can lead to poor biodistribution and rapid clearance. mdpi.comacs.orgnih.govresearchgate.net To overcome these challenges, researchers have developed various nanosystems, including nanoparticles and nanoemulsions, to enhance Ce6 solubility, improve its bioavailability, and facilitate targeted delivery to diseased tissues through passive and active targeting mechanisms. mdpi.comacs.orgnih.govresearchgate.net These nanoscale delivery systems have shown promise in improving tumor accumulation and enhancing the antitumor effect of Ce6 in various studies. mdpi.comacs.orgnih.govresearchgate.nettechscience.comresearchgate.netrsc.org

Furthermore, research has explored the use of Ce6 in combination therapies, such as chemo-photodynamic therapy, photoimmunotherapy, and combined photodynamic-photothermal therapy, demonstrating synergistic effects that can enhance therapeutic outcomes. acs.orgnih.govresearchgate.net Ce6 has also been investigated as a sonosensitizer for sonodynamic therapy (SDT), where it is activated by ultrasound to generate ROS for tumor treatment. techscience.comrsc.org

Detailed research findings highlight the efficiency of Ce6 in generating singlet oxygen, with reported quantum yields. For example, mono-L-aspartyl chlorin e6 (NPe6), a derivative, has shown a singlet oxygen production quantum yield of 0.77 in phosphate (B84403) buffer. nih.gov Absorption spectra studies show characteristic peaks for Ce6, including a Soret band typically around 400-405 nm and Q-bands, with a significant peak in the red region around 660-664 nm, which is advantageous for tissue penetration. mdpi.comnih.govresearchgate.netresearchgate.net

Research has also investigated the effect of pH on the optical properties and biodistribution of Ce6. Studies have shown that the maximum absorbance and fluorescence of Ce6 can be observed at specific pH levels, and that pH can influence its accumulation in different organs in vivo. researchgate.netmdpi.com

The phototoxic effects of Ce6 have been studied in various cell lines, demonstrating its ability to induce cell death upon light irradiation. For instance, studies on melanoma cells have shown significant phototoxicity of Ce6 under laser irradiation. mdpi.com Research also indicates that Ce6-based PDT can suppress inflammatory responses and exhibit antibacterial and antifungal activities. researchgate.netplos.orgnih.gov

Here is a summary of some research findings related to this compound:

Property/ApplicationResearch FindingSource(s)
ROS GenerationEfficiently generates reactive oxygen species, including singlet oxygen. ontosight.aimdpi.comnih.govontosight.ai
Singlet Oxygen Quantum YieldMono-L-aspartyl this compound (NPe6) showed a quantum yield of 0.77 in phosphate buffer. nih.gov
Absorption Peaks (in buffer)Soret band at ~400-405 nm, Q-band at ~654-664 nm. mdpi.comnih.govresearchgate.netresearchgate.net
Water SolubilityHigh water solubility in its trisodium (B8492382) salt form. ontosight.ai
Biomedical Research UseUsed for imaging and diagnostic purposes due to fluorescent properties. ontosight.aiontosight.ai
Antitumor Activity (in vitro)Demonstrated phototoxicity against various cancer cell lines, including melanoma and lung adenocarcinoma cells. techscience.commdpi.com
Antitumor Activity (in vivo)Studies show efficacy in treating various cancers and suppressing tumor growth. ontosight.airesearchgate.netmdpi.comnih.gov
Combination TherapyExplored in chemo-photodynamic, photoimmunotherapy, and photothermal therapy. acs.orgnih.govresearchgate.net
Sonodynamic TherapyInvestigated as a sonosensitizer activated by ultrasound. techscience.comrsc.org
Antibacterial/AntifungalExhibits activity against certain bacteria and fungi upon light activation. researchgate.netnih.gov

Evolution of Photosensitizers for Advanced Research Modalities

The evolution of photosensitizers has been driven by the need for improved efficacy, specificity, and reduced side effects in photo-based research and therapeutic modalities like PDT. This compound is considered a second-generation photosensitizer, representing an advancement over earlier generations, such as hematoporphyrin (B191378) derivatives. mdpi.comnih.govacs.orgtechscience.com

First-generation photosensitizers often had limitations, including prolonged skin photosensitivity, complex composition, weak absorbance in the optimal therapeutic window (600-800 nm for deeper tissue penetration), and poor selectivity. nih.govtechscience.comoncotarget.com The development of second-generation photosensitizers like Ce6 aimed to address these issues. Ce6 offers advantages such as stronger absorption in the red light spectrum (~660 nm), which allows for deeper tissue penetration, higher singlet oxygen quantum yields, and potentially shorter periods of photosensitivity. nih.govnih.govresearchgate.netresearchgate.nettechscience.com Its single chemical composition and clear structure are also considered advantageous. techscience.com

The ongoing research into Ce6 and its derivatives reflects the continued evolution of photosensitizers. Efforts are focused on modifying the chemical structure of Ce6 or developing advanced delivery systems to further enhance its properties. mdpi.comacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgmdpi.comacs.org This includes the creation of third-generation photosensitizers, which often involve conjugating photosensitizers like Ce6 with targeting molecules or encapsulating them within nanoparticles to improve selective accumulation in target cells and tissues. acs.orgnih.govresearchgate.netnih.govacs.org Glycoconjugated chlorins, for instance, are being explored as potential third-generation photosensitizers to leverage phenomena like the Warburg effect for improved tumor targeting. acs.org

The integration of Ce6 with nanotechnology platforms, such as nanoemulsions, liposomes, silica (B1680970) nanoparticles, and mesoporous titania nanorods, exemplifies the evolution towards more advanced research modalities. mdpi.comresearchgate.netresearchgate.netmdpi.com These nanoscale formulations can improve the pharmacokinetic profile of Ce6, enhance its tumor accumulation through the enhanced permeability and retention (EPR) effect, and enable combination therapies. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

The research trajectory also includes exploring the use of Ce6 in modalities beyond traditional PDT, such as sonodynamic therapy, highlighting the versatility of this photosensitizer in responding to the demand for diverse and effective photo- and sono-activated research tools. techscience.comrsc.org The continuous development and modification of Ce6-based systems underscore its role in the ongoing evolution of photosensitizers for advanced biomedical research and potential clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4O6 B1683848 Chlorin e6 CAS No. 19660-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19660-77-6

Molecular Formula

C34H36N4O6

Molecular Weight

596.7 g/mol

IUPAC Name

18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)

InChI Key

OYINILBBZAQBEV-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H](C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C

Appearance

black solid powder

Other CAS No.

19660-77-6

Pictograms

Irritant

Purity

>9 5 % (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin
2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl-
21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)-
21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
BLC 1010
BLC-1010
BLC1010
chlorin A6
chlorin e6
chlorin e6 bis-N-methylglucamine salt
chlorin e6, sodium salt, (2S-trans)-isomer
chlorin e6, tripotassium salt, (2S-trans)-isomer
chlorin e6, trisodium salt, (2S-trans)-isomer
chlorin e6-2.5 N-methyl-D-glucamine
chlorin e6-polyvinylpyrrolidone
chlorine A6
chlorine e6
fotolon
photochlorine
Photolon
phytochlorin

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Chlorin E6

Isolation and Biosynthetic Pathways from Natural Sources

Chlorin (B1196114) e6 is primarily obtained from natural sources rich in chlorophyll (B73375), such as green plants and microalgae google.com. Spirulina platensis is a common source for the extraction of chlorophyll a, which serves as a precursor for Chlorin e6 synthesis mdpi.commdpi.com. The isolation process typically involves extracting chlorophyll a from the biomass using organic solvents mdpi.comgoogle.com.

The biosynthetic pathway to this compound in nature stems from the chlorophyll metabolic pathway. Chlorophyll a is converted through a series of steps, including the removal of the central magnesium atom to form pheophytin a, and subsequent hydrolysis of the phytyl ester chain and opening of the isocyclic ring E via a retro-Claisen condensation mechanism . This process yields chlorin and rhodin derivatives, including this compound . Impurities, such as rhodin g7 7¹-ethyl ester, can also be formed from chlorophyll b during synthesis dntb.gov.uanih.gov.

Development of Efficient Synthetic Methodologies for Research Scale-Up

Efficient synthetic methodologies are crucial for producing this compound in sufficient quantities and purity for research and potential development. While isolation from natural sources is a primary route, synthetic and semi-synthetic approaches starting from porphyrins or naturally occurring chlorophylls (B1240455) are also explored mdpi.com.

Semi-synthesis from chlorophyll a often involves the conversion to pheophytin a followed by chemical reactions to obtain this compound mdpi.comnih.gov. Another route involves the conversion of chlorophyll a to methyl pheophorbide a, followed by basic hydrolysis mdpi.commdpi.com. For instance, methyl-pheophorbide a can be obtained from natural algae, and subsequent basic hydrolysis in the presence of an aqueous NaOH solution and acetone (B3395972) can yield this compound mdpi.com.

Modifications to conventional synthesis protocols have been developed to improve yield, reduce reaction time, and enhance sustainability. One study describes a modified pilot-plant-scale synthesis method from Spirulina platensis that significantly reduced extraction/reaction time and solvent volume compared to a conventional protocol mdpi.comresearchgate.net. This modified method showed a slightly improved yield and produced trisodium (B8492382) salt of Ce6 mdpi.comresearchgate.net.

Other approaches explored for improving extraction and purification for large-scale setups include microwave-assisted methods, ultra-sonication, and the use of supercritical fluids mdpi.com.

Different synthetic routes to this compound from chlorophyll a have been compared. Methods proceeding via pheophytin a are considered easier and simpler to handle compared to those via methyl pheophorbide a mdpi.com. A comparison of two efficient synthetic methodologies from Spirulina platensis showed that one method reduced the preparation time, while the other yielded slightly higher purity mdpi.comnih.gov.

The yield of this compound from Spirulina biomass can vary depending on the method used. One conventional method reported a yield of 1.27% of spirulina biomass, while a modified method yielded 1.35% mdpi.comresearchgate.net.

Synthesis Method (from Spirulina platensis)Extraction/Reaction Time ReductionSolvent Volume ReductionYield (% of biomass)Purity (%)
ConventionalNoNo1.27 mdpi.comresearchgate.netNot specified
ModifiedYesYes1.35 mdpi.comresearchgate.netSlightly improved mdpi.comnih.gov
Method 1 (via pheophytin a)NoNoSimilar to Method 2 nih.gov97 mdpi.com
Method 2 (via pheophytin a)YesYesSimilar to Method 1 nih.gov94 mdpi.com

Modified Protocols for Enhanced Yield and Sustainability

Structural Modifications for Enhanced Research Utility

Chemical modifications of this compound are frequently performed to improve its physicochemical properties and biological interactions, addressing limitations such as poor water solubility and non-specific cellular uptake nih.govmdpi.comtechscience.com.

A significant challenge for this compound is its poor water solubility, which limits its clinical application and performance in biological systems nih.govtechscience.comacs.orgupenn.edu. Strategies to enhance aqueous solubility include chemical modification and encapsulation in nanocarriers techscience.comacs.org.

Chemical modifications often involve conjugating hydrophilic side chains to the this compound core upenn.edu. However, some approaches aim to improve solubility without direct chemical modification of the photosensitizer itself. For instance, loading negatively charged this compound onto positively charged layered double hydroxides (LDHs) or mono-layered double hydroxides (MLHs) through electrostatic interactions has shown promise in solubilizing Ce6 in aqueous solvents nih.gov. Encapsulation within polymeric or emulsified nanosystems like nanoemulsions also enhances the solubility and stability of hydrophobic drugs such as Ce6 mdpi.com. Conjugation with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can also improve solubility mdpi.com.

Functionalization of this compound is employed to enhance its interaction with biological systems, including improving cellular uptake, targeting specific cells, and influencing its photophysical properties within the biological environment.

Conjugation with targeting moieties or encapsulation within delivery systems can improve accumulation in desired tissues, such as tumors techscience.comacs.org. For example, conjugating this compound with glucose chains has been explored to improve selectivity towards certain cancer types mdpi.com. Functionalization with materials like carbon nanotubes or carbon dots has been shown to improve cellular uptake and enhance photocytotoxicity nih.gov. Conjugation with fullerene (C₆₀) has also demonstrated improved cellular uptake and enhanced generation of reactive oxygen species mdpi.com.

The interaction of this compound with proteins like human serum albumin (HSA) is also studied, as HSA can act as an endogenous carrier and influence Ce6's biodistribution and cellular uptake nih.gov. The affinity of Ce6 to HSA can be affected by pH, which may play a role in targeted release in the acidic microenvironment of tumors nih.gov.

Functionalization can also impact the photophysical properties of this compound. For instance, metal complexes of this compound derivatives can exhibit red-shifted absorption bands, potentially improving tissue penetration . Conjugation with quantum dots can lead to the formation of complexes that generate reactive oxygen species more efficiently researchgate.net. Esterification of carboxylic acid groups, as seen in this compound dimethylester, enhances lipophilicity, which can improve cellular uptake and retention in tumor tissues . Conjugation with oligosaccharides like maltotriose (B133400) via a tetraethylene glycol linker has also been investigated to improve water solubility and tumor cell accumulation acs.org.

Strategies to Address Aqueous Solubility Challenges

Generation of Novel this compound Derivatives

The generation of novel Ce6 derivatives is a crucial area of research aimed at overcoming the limitations of the parent compound, such as its relatively low water solubility and lack of specificity for target tissues mdpi.comresearchgate.net. Chemical derivatization allows for the fine-tuning of the physicochemical and biological properties of Ce6, leading to the development of more effective photosensitizers mdpi.com.

Design and Synthesis of Advanced Analogs

The design and synthesis of advanced Ce6 analogs involve targeted modifications at various positions of the chlorin macrocycle, particularly at the carboxylic acid groups at the C-13¹, C-15², and C-17³ positions mdpi.com. These modifications often involve conjugation with various molecules, including amino acids, carbohydrates, polymers, and other bioactive compounds, to impart desired characteristics techscience.commdpi.commdpi.comthieme-connect.comworldscientific.comacs.org.

One approach involves the synthesis of amino acid conjugates. For instance, derivatives containing lysine (B10760008) or aspartic acid residues have been synthesized by conjugating these amino acids to the C-13¹, C-15², or C-17³ positions of Ce6 mdpi.comacs.org. The synthesis typically involves coupling reactions between the carboxylic groups of Ce6 and the amino groups of the amino acid esters, often utilizing coupling agents like HBTU mdpi.com. Studies have shown that the conjugation site significantly influences the cellular uptake and phototoxicity of these derivatives acs.org. For example, 13¹-regioisomers of amino acid conjugates have demonstrated higher phototoxicity compared to their 15²- and 17³-regioisomers mdpi.comacs.org.

Another strategy focuses on improving water solubility and tumor targeting through glycosylation or pegylation. Glycoconjugated chlorins, such as those modified with glucose or maltotriose, have been synthesized to exploit the Warburg effect, where tumor cells exhibit increased glucose uptake acs.org. The synthesis of a maltotriose-Ce6 conjugate linked via a tetraethylene glycol (TEG) spacer, for instance, involved N-glycosylation, click chemistry, and SN2 esterification reactions acs.org. Pegylation, the attachment of polyethylene glycol chains, has also been shown to enhance tumor targeting and alter the photochemical mechanism of Ce6 conjugates nih.gov.

Novel Ce6-curcumin derivatives have also been designed and synthesized, combining the properties of both compounds mdpi.comnih.govnih.gov. The synthesis of these derivatives involved multi-step reactions, including the formation of amide bonds between Ce6 and modified curcumin (B1669340) linkers mdpi.com.

Organophosphorus groups have also been introduced into the side chains of chlorin molecules, starting from methyl pheophorbide a or this compound 13¹-N-(2-aminoethyl)amide 15²,17³-dimethyl ester thieme-connect.com. These syntheses have been carried out under mild conditions, sometimes utilizing microwave irradiation thieme-connect.com.

The synthesis of these advanced analogs often involves the chemical modification of methyl pheophorbide a, a precursor to Ce6, or directly modifying Ce6 itself thieme-connect.commdpi.com. Methods can include the opening of the cyclopentanone (B42830) fragment in pheophorbide a using nucleophilic agents like amino alcohols isuct.ru.

Investigating Structure-Activity Relationships of Derivatives

Investigating the structure-activity relationships (SAR) of Ce6 derivatives is essential for understanding how chemical modifications influence their biological properties and optimizing their efficacy as photosensitizers mdpi.comdoaj.orgnih.govnih.gov. SAR studies aim to correlate structural features of the derivatives with their photophysical properties (e.g., absorption and fluorescence spectra, singlet oxygen generation) and biological activities (e.g., cellular uptake, cytotoxicity, intracellular localization) mdpi.comworldscientific.comacs.orgnih.govmdpi.com.

Research on Ce6-curcumin derivatives has indicated that the incorporation of an additional methyl ester moiety and conjugation to the enone moiety of curcumin can enhance cellular uptake and PDT efficacy mdpi.comnih.gov.

Studies on amino acid conjugates of Ce6 have revealed that the position of amino acid conjugation significantly impacts cellular uptake and phototoxicity acs.org. While 15²-lysyl regioisomers showed the highest cellular accumulation, the 13¹-regioisomers were found to be the most phototoxic acs.org. Molecular modeling studies suggest that the conformation of the conjugate, influenced by the conjugation site, plays a role in its biological activity acs.org. The 13¹-substituted conjugates tend to adopt nearly linear conformations, whereas 17³-substituted conjugates are L-shaped, and 15² and 13¹ regioisomers assume extended conformations acs.org.

The linkage of maleimide (B117702) to the C-13 carboxyl of Ce6 has been shown to enhance photodynamic efficacy in HepG2 cells, despite slightly lower cellular uptake compared to derivatives conjugated with cysteine or glutathione (B108866) worldscientific.com. This enhanced effect was correlated with a high level of intracellular singlet oxygen and the ability of the maleimide conjugate to lower intracellular glutathione levels, thereby increasing oxidative stress worldscientific.com.

Pegylation of a Ce6 polymer conjugate has been shown to increase tumor targeting and alter the photochemical mechanism, potentially switching from a type II (singlet oxygen) to a type I (radicals or electron transfer) mechanism nih.gov. This modification also led to increased mitochondrial localization and a shift towards apoptosis as the cell death mechanism in certain cancer cell lines nih.gov.

The amphiphilicity of Ce6 derivatives also influences their intracellular localization and photodynamic efficiency nih.gov.

Here is a table summarizing some research findings on the SAR of Ce6 derivatives:

Derivative TypeModification Site(s)Key Structural Feature(s)Observed Effect(s)Source(s)
Amino Acid ConjugatesC-13¹, C-15², C-17³Position of amino acid (Lys, Asp) conjugationInfluences cellular uptake and phototoxicity; 13¹-regioisomers most phototoxic. Conformation is site-dependent. mdpi.comacs.org
Curcumin ConjugatesVariousAdditional methyl ester, conjugation to curcumin enoneEnhanced cellular uptake and PDT efficacy. mdpi.comnih.gov
Maleimide ConjugatesC-13¹Maleimide groupEnhanced photodynamic efficacy, increased intracellular singlet oxygen, lowered intracellular glutathione. worldscientific.com
Pegylated Polymer ConjugatesPolymer attachmentPolyethylene glycol (PEG) chainsIncreased tumor targeting, altered photochemical mechanism (Type II to Type I), increased mitochondrial localization. nih.gov
Rhodin g₇ 7¹-ethyl esterC-7¹ ethyl esterDerived from chlorophyll b, tricarboxylic acidHigher cytotoxicity and singlet oxygen generation compared to Ce6 in some cell lines. nih.govmdpi.comnih.gov

Identification and Analysis of Process-Related Impurities and Byproducts

The synthesis of this compound and its derivatives can result in the formation of process-related impurities and byproducts, which need to be identified and analyzed to ensure the purity and quality of the final product mdpi.comgoogle.comresearchgate.netcapes.gov.brnih.gov. These impurities can originate from the starting materials, incomplete reactions, side reactions, or degradation of the product during synthesis and storage google.comresearchgate.netcapes.gov.br.

This compound is typically synthesized from chlorophyll a, often extracted from natural sources like Spirulina platensis mdpi.commdpi.comresearchgate.netmdpi.com. Impurities present in the starting material or formed during the extraction and conversion processes can carry over to the final Ce6 product google.comresearchgate.net. For example, if the starting material contains chlorophyll b, impurities derived from chlorophyll b can be present in the synthesized Ce6 nih.govmdpi.comnih.govresearchgate.net.

A novel process-related impurity identified during Ce6 synthesis is rhodin g₇ 7¹-ethyl ester, which is formed from chlorophyll b nih.govmdpi.comnih.gov. Its structure has been elucidated using techniques such as NMR and HRMS mdpi.comnih.gov. This impurity is a tricarboxylic acid with an ethyl ester at the C-7¹ position nih.govmdpi.com. Studies have shown that rhodin g₇ 7¹-ethyl ester exhibits higher cytotoxicity and singlet oxygen generation compared to Ce6 in certain cancer cell lines nih.govmdpi.comnih.gov.

Other process- and degradation-related impurities that have been identified in Ce6 preparations include chlorin e4, 15¹-hydroxyphyllochlorin, rhodochlorin, and various lactone derivatives researchgate.netcapes.gov.brnih.gov. These impurities can be formed through various routes during the production and storage of Ce6 capes.gov.br.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV-PDA or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) are crucial for the identification, separation, and structural characterization of these impurities and byproducts mdpi.commdpi.comresearchgate.netcapes.gov.brnih.govcapes.gov.br. HPLC methods, particularly under reversed-phase conditions with acidic mobile phases, have been developed for the effective separation and analysis of Ce6 and its impurities capes.gov.br.

Ensuring high purity of intermediates, such as pheophytin a, is important in the synthesis of Ce6 to minimize the presence of related chlorins in the final product google.comgoogle.com. Purification processes, including chromatography and precipitation, are employed to remove impurities and enhance the purity of Ce6 google.comcapes.gov.brmdpi.com.

Here is a table listing some identified impurities and byproducts of this compound synthesis:

Impurity/Byproduct NameOrigin/Formation RouteIdentification Method(s)Source(s)
Rhodin g₇ 7¹-ethyl esterDerived from chlorophyll b during Ce6 synthesisHPLC-MS, NMR, HRMS nih.govmdpi.comnih.gov
Chlorin e4Process- or degradation-relatedHPLC-PDA-MS, NMR researchgate.netcapes.gov.brnih.gov
15¹-HydroxyphyllochlorinProcess- or degradation-relatedHPLC-PDA-MS, NMR researchgate.netcapes.gov.brnih.gov
RhodochlorinProcess- or degradation-relatedHPLC-PDA-MS, NMR researchgate.netcapes.gov.brnih.gov
15(1)-hydroxymethylrhodochlorin delta-lactoneProcess- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
Rhodochlorin-15-oxymethyl delta-lactoneProcess- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
Rhodochlorin-15-oxymethyl delta-lactone 17(4)-ethyl esterProcess- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
15(1)-hydroxymethylrhodoporphyrin delta-lactoneProcess- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
Rhodoporphyrin-15-oxymethyl delta-lactoneProcess- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
Purpurin 18Process- or degradation-relatedHPLC-PDA-MS, NMR capes.gov.brnih.gov
Di-L-aspartyl this compoundReaction byproduct in the synthesis of mono-L-aspartyl Ce6Analysis of reaction mixture google.com

Mechanistic Investigations of Chlorin E6 Action in Biological Systems

Reactive Oxygen Species Generation Pathways

Upon illumination with light of an appropriate wavelength, Chlorin (B1196114) e6 is excited to a singlet state, which then undergoes intersystem crossing to a longer-lived triplet state nih.gov. The triplet state Ce6 can then interact with molecular oxygen through two main pathways: Type I and Type II photochemistry glpbio.com.

In Type I photochemistry, the triplet state photosensitizer interacts directly with a substrate (such as a biological molecule) through electron or hydrogen atom transfer, leading to the formation of free radicals glpbio.com. These radicals can then react with oxygen to produce various ROS, including superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.

In Type II photochemistry, the triplet state photosensitizer transfers energy directly to ground-state molecular oxygen (³O₂), which is in a triplet state, exciting it to a highly reactive singlet state oxygen (¹O₂) glpbio.comglpbio.com. Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species generated by Chlorin e6 in many biological systems nih.govmdpi.comnih.gov.

The balance between Type I and Type II photochemistry depends on various factors, including the concentration of the photosensitizer, the concentration of oxygen, and the nature of the surrounding biological environment nih.gov.

Singlet Oxygen Production Efficiency

This compound is known for its high efficiency in producing singlet oxygen researchgate.netmdpi.com. The quantum yield of singlet oxygen production is a measure of how efficiently a photosensitizer converts absorbed light energy into singlet oxygen. For mono-L-aspartyl this compound (NPe6), a derivative of Ce6, the quantum yield of singlet oxygen production has been reported to be 0.77 in phosphate (B84403) buffer at pH 7.4 nih.govcapes.gov.br. At physiological pH (around 7.4), the quantum yield of singlet oxygen for Ce6 is approximately 0.64 nih.gov.

The efficiency of singlet oxygen generation by this compound can be influenced by the solution pH and its aggregation state researchgate.netresearchgate.net. Aggregation of photosensitizer molecules can decrease the quantum yield of singlet oxygen formation researchgate.net. Conversely, strategies that prevent aggregation, such as complexation with polymers like polyvinylpyrrolidone (B124986) (PVP), can increase its photosensitizing ability and singlet oxygen generation researchgate.netresearchgate.net.

Other Reactive Oxygen Species Formation

While singlet oxygen is considered the major cytotoxic species, this compound can also generate other ROS through Type I reactions, particularly in environments with lower oxygen concentrations or in the presence of readily oxidizable substrates glpbio.com. These can include superoxide radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) glpbio.com. These other ROS can also contribute to cellular damage by oxidizing lipids, proteins, and DNA nih.govfrontiersin.orgontosight.ai.

Cellular and Subcellular Distribution Dynamics

The effectiveness of this compound in biological systems is significantly influenced by its ability to enter cells and its subsequent localization within different organelles.

Intracellular Localization Studies

Studies using confocal laser scanning microscopy have investigated the intracellular distribution of this compound in various cell lines. The localization can vary depending on the cell type, incubation time, and whether Ce6 is delivered in its free form or via a delivery system nih.govscispace.comspandidos-publications.com.

In human colon cancer SW480 cells, this compound was observed to be evenly distributed within the endoplasmic reticulum (ER) and lysosomes, with minimal presence in mitochondria and nuclei after 8 hours of incubation nih.gov. In contrast, in 4T1 murine mammary cancer cells, Ce6 primarily accumulated in mitochondria after 4 hours of incubation scispace.com. Studies in HS68 human fibroblasts showed localization in the plasma membrane and cytosolic vesicles distinct from lysosomes after 15 minutes, while delivery via LDL resulted in localization mainly in lysosomes nih.govcore.ac.uk.

Amino acid derivatives of this compound have been shown to localize preferentially in lysosomes and the ER, and to a lesser extent in the Golgi apparatus and mitochondria mdpi.com. When conjugated to microspheres, Ce6 was found in the cytoplasm, apparently within lysosomes, in human bladder carcinoma cells pnas.org. Liposomal formulations of esterified this compound derivatives have been shown to localize mainly in the ER, Golgi complexes, and mitochondria, with low levels in lysosomes .

Data Table: Intracellular Localization of this compound in Different Cell Types

Cell TypeIncubation TimePrimary Localization (Free Ce6)References
Human colon cancer SW4808 hoursEndoplasmic Reticulum, Lysosomes nih.gov
4T1 murine mammary cancer4 hoursMitochondria scispace.com
HS68 human fibroblasts15 minutesPlasma membrane, Cytosolic vesicles (non-lysosomal) nih.govcore.ac.uk
Human tongue squamous Tca81133 hoursGranular in cytoplasm (little in nucleus) spandidos-publications.com
K562 cultured cells120 minutesEndoplasmic Reticulum, Golgi complexes, Mitochondria (for esterified derivatives in LFs)

Mechanisms of Cellular Internalization

The cellular internalization of this compound can occur through various mechanisms, influenced by its physicochemical properties (such as charge and hydrophobicity) and the presence of delivery systems techscience.commdpi.com. This compound is an asymmetric molecule with three ionizable carboxylic groups, which contribute to its negative charge at physiological pH nih.govcore.ac.uk. This negative charge can affect its interaction with the negatively charged cell membrane mdpi.commdpi.com.

Passive diffusion across the cell membrane can occur, particularly for more lipophilic forms or at lower pH where the carboxylic groups are less ionized nih.govcore.ac.uk. However, the internalization of free this compound can be relatively poor due to its hydrophobicity and charge mdpi.comacs.orgmdpi.com.

Carrier-mediated uptake mechanisms play a significant role in the cellular internalization of this compound, especially when delivered via nanoparticles or conjugated to targeting molecules acs.orgtechscience.commdpi.comworldscientific.comresearchgate.netrsc.org. For instance, when vectorized by low-density lipoproteins (LDL), Ce6 is internalized via the ApoB/E receptor-mediated pathway nih.govcore.ac.uk. Conjugation to antibodies can increase its binding affinity and accumulation in tumor cells worldscientific.com. Nanocarriers, such as nanoemulsions, liposomes, and nanoparticles (e.g., conjugated to octalysine or silica (B1680970) nanoparticles), can enhance Ce6 solubility, improve biodistribution, and facilitate cellular uptake through mechanisms like endocytosis or phagocytosis, leading to higher intracellular concentrations mdpi.comacs.orgpnas.orgtechscience.commdpi.comresearchgate.netrsc.orgrrpharmacology.ru. The uptake can be rapid and may involve biological machinery, as suggested by the inhibition of uptake at low temperatures for some conjugated forms researchmap.jp. The amphiphilic structure of Ce6 can also aid in its penetration of the cell membrane techscience.com.

Molecular Interactions with Biomolecules

This compound interacts with various biomolecules within the biological environment, influencing its distribution, cellular uptake, and photodynamic activity. A significant interaction is with serum proteins, particularly human serum albumin (HSA) nih.gov. HSA acts as an endogenous carrier for photosensitizers in the bloodstream, affecting their biodistribution and cellular uptake nih.gov. Ce6 has a strong tendency to bind to HSA, and this interaction can improve its water solubility nih.gov. Studies have identified two binding pockets for Ce6 in HSA: the Sudlow I site and the heme binding pocket nih.gov. The interaction with HSA is affected by pH, with lower pH decreasing the stability of the Ce6-HSA complex nih.gov.

This compound can also interact with lipid membranes, and its interaction dynamics with model membranes have been studied nih.govcore.ac.uk. The entrance and exit of Ce6 from the outer lipid hemileaflet are rapid, but permeation through bilayers representative of biological membranes is limited for the free form nih.govcore.ac.uk.

Furthermore, photoexcited this compound can interact directly with various biomolecules, leading to their oxidation and damage through the generation of ROS nih.govcapes.gov.brontosight.ai. Substrates that can be photo-oxidized by Ce6 include furfuryl alcohol, cysteine, histidine, tryptophan, and human serum albumin nih.govcapes.gov.br. These photo-oxidation reactions are primarily mediated by singlet oxygen nih.govcapes.gov.br. Specific interactions with proteins, such as amyloid-β (Aβ), have also been investigated, showing that photoexcited Ce6 can selectively damage Aβ by binding to and interacting with its N-terminal segment, including histidine residues nih.gov.

The interaction of this compound with biomolecules is crucial for understanding its mechanism of action and for developing effective delivery strategies that enhance its targeting and reduce off-target effects.

Interactions with Nucleic Acids

While the primary mechanism of action for this compound in PDT involves the generation of ROS that damage cellular components, including DNA, direct interactions between Ce6 and nucleic acids have also been investigated. Studies exploring the physicochemical behavior of Ce6 and its interaction with DNA alkylating agents in biomimicking microenvironments have been conducted. rsc.orgrsc.org These studies utilize techniques like steady-state absorption, fluorescence, time-resolved fluorescence, and fluorescence anisotropy to understand the nature of these interactions. rsc.orgrsc.org

Research has shown that the interaction of Ce6 with DNA alkylating quinones can be influenced by the surrounding environment, such as the presence of surfactants forming micelles. rsc.orgrsc.org For example, the association constant between Ce6 and a DNA alkylating quinone was found to vary depending on the type of micellar system. rsc.org

Furthermore, the generation of ROS by Ce6 upon photoactivation can lead to oxidative damage to DNA. frontiersin.org This DNA damage can trigger downstream cellular responses, including DNA damage response (DDR) pathways. frontiersin.org

Induction of Cellular Response Pathways

This compound, particularly in the context of photodynamic therapy, triggers a variety of cellular response pathways, primarily mediated by the generation of reactive oxygen species. mdpi.commdpi.com These pathways ultimately lead to cell death or modulate cellular processes like autophagy.

Mechanisms of Photo-Induced Cell Death

The primary mechanism by which photoactivated this compound induces cell death is through the generation of highly cytotoxic ROS, including singlet oxygen. mdpi.commdpi.comnih.gov These ROS can cause significant damage to various cellular structures, leading to cell death. mdpi.com

The type of cell death induced by Ce6-mediated PDT can vary. While apoptosis is a common outcome, necrosis has also been observed, particularly with certain Ce6 derivatives like Photolon™. researchgate.netcapes.gov.brnih.gov Studies have shown that light-activated Photolon™ can lead to a rapid increase in lactate (B86563) dehydrogenase (LDH) release, indicative of a loss of membrane integrity and subsequent necrotic cell death, without a significant increase in caspase-3/7 activity, which is characteristic of apoptosis. researchgate.netcapes.gov.brnih.gov

ROS production induced by Ce6-PDT can activate various signaling pathways that contribute to cell death. For instance, in human colorectal cancer cells, Ce6-PDT has been shown to induce ROS generation and activate the p38 MAPK pathway, leading to apoptosis and autophagy. mdpi.com The p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis in response to cellular stress, can also be activated by PDT, including Ce6-mediated approaches. mdpi.com

The effectiveness of Ce6-mediated cell killing is light-dependent and influenced by factors such as photosensitizer concentration, light dose, intracellular localization, and oxygen availability. mdpi.comkpi.ua

Autophagy Regulation in Photodynamic Contexts

Autophagy, a cellular process involving the degradation and recycling of cellular components, plays a complex role in the context of Ce6-mediated photodynamic therapy. Autophagy can act as a stress response mechanism that can either promote cell survival or contribute to cell death depending on the context and the level of stress. nih.govnih.govfrontiersin.org

PDT, including that mediated by this compound, has been reported to trigger autophagy in tumor cells. mdpi.comfrontiersin.org This induction can occur through various mechanisms, such as suppressing the AKT-mTOR signaling pathway or upregulating the AMPK pathway. frontiersin.org

However, autophagy can sometimes reduce cell death following PDT, acting as a cytoprotective mechanism. nih.govnih.govspandidos-publications.com Studies have explored the potential of combining PDT with autophagy inhibitors to enhance the phototherapeutic efficacy of Ce6. nih.govnih.gov For example, codelivery of Ce6 with an autophagy inhibitor using nanoparticles has shown increased phototherapeutic efficacy, suggesting that reduced autophagy flux can improve outcomes. nih.govnih.gov

Conversely, in some cases, autophagy triggered by Ce6-PDT has been shown to protect cells, such as macrophages, from apoptosis induced by DNA damage. frontiersin.org This highlights the context-dependent nature of autophagy's role in the cellular response to Ce6-mediated photodynamic effects.

Research indicates that the produced ROS can upregulate genes that contribute to cell cycle arrest, autophagy, and apoptosis. glpbio.comglpbio.com

Modulatory Effects on Specific Biological Processes

Beyond its primary role in photodynamic therapy and the induction of cell death, this compound has also demonstrated modulatory effects on other specific biological processes, including the aggregation and clearance of amyloid proteins.

Impact on Amyloid Aggregation and Clearance

This compound has shown potential as a modulator of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. rsc.orgresearchgate.netnih.gov Photoactive Ce6 can influence Aβ aggregation and toxicity through specific interactions, particularly with histidine residues in the Aβ peptide. rsc.orgresearchgate.netnih.gov

Studies have demonstrated that photoexcited Ce6 can selectively damage Aβ histidine residues (H6, H13, and H14) and induce Aβ cross-linking by generating singlet oxygen. rsc.orgresearchgate.netnih.gov This oxidative modification can inhibit Aβ aggregation and reduce its toxicity. rsc.orgresearchgate.netnih.gov

Furthermore, this compound has been shown to interact with soluble and low molecular weight Aβ oligomers even in the dark, suggesting a binding mechanism that can reverse the amyloid aggregation process. rsc.orgresearchgate.netnih.gov Techniques like thioflavin T (ThT) fluorescence and photoinduced cross-linking of unmodified protein (PICUP) have been used to demonstrate these effects. rsc.orgresearchgate.netnih.gov

The interaction with Aβ histidine residues allows catalytic amounts of Ce6 to inhibit copper-induced Aβ aggregation and toxicity in darkness. rsc.orgnih.gov At stoichiometric amounts, Ce6 can also act as a chelator, reducing the amount of free copper ions, which are known to influence Aβ aggregation. rsc.org

Novel approaches utilizing Ce6-loaded nanoparticles or micelles have also been explored for their ability to inhibit and photodegrade amyloid aggregates. researchgate.netresearchgate.net These formulations aim to enhance the targeted delivery and efficacy of Ce6 in modulating amyloid aggregation. researchgate.netresearchgate.net

Table 1: Summary of this compound Interactions and Effects

Biological Target/ProcessInteraction/EffectMechanism
Proteins (e.g., HSA, Transferrin)Binding, Conjugation, Photo-induced modification (e.g., histidine damage)Non-covalent binding, Covalent linkage, ROS-mediated oxidation
Nucleic AcidsInteraction with alkylating agents, Indirect damage via ROSPhysicochemical interactions, Oxidative damage from generated ROS
Cellular Response PathwaysInduction of cell death (Apoptosis, Necrosis), Autophagy regulation, MAPK/NFκB signalingROS generation, Activation/inhibition of signaling cascades
Amyloid AggregationInhibition of aggregation, Reversal of aggregation, PhotodegradationBinding to Aβ oligomers, Selective damage to histidine residues via ROS

Advanced Delivery Platforms for Chlorin E6 in Preclinical Research

Nanomaterial-Based Delivery Systems

Nanomaterials offer versatile platforms for encapsulating, conjugating, or loading Ce6, providing benefits such as enhanced solubility, improved stability, prolonged circulation time, and passive accumulation in tumors via the enhanced permeability and retention (EPR) effect. acs.orgnih.govencyclopedia.pubmdpi.com

Polymeric Nanocarriers for Enhanced Delivery

Polymeric nanocarriers, often formed from amphiphilic block copolymers that self-assemble into micelles or nanoparticles, are widely explored for Ce6 delivery. encyclopedia.pubmdpi.comnih.gov These systems can encapsulate hydrophobic drugs like Ce6 within their core, improving their aqueous solubility and preventing aggregation. encyclopedia.pubnih.govacs.org Preclinical studies have demonstrated that polymeric nanoparticles can enhance the cellular uptake of Ce6 and improve its photodynamic efficacy. acs.orgmdpi.comnih.govmdpi.com For instance, Chlorin (B1196114) e6-bearing pullulan nanoparticles have shown improved stability in aqueous media and superior therapeutic efficacy compared to free photosensitizers in preclinical settings. rsc.org Another study utilized PEG-PCL nanoemulsions loaded with Ce6, demonstrating efficient cellular uptake and increased tumor accumulation in mouse models compared to free Ce6. mdpi.com

Research findings highlight the potential of polymeric nanocarriers in enhancing Ce6 delivery.

Lipid-Based Formulations (e.g., Liposomes, Nanoemulsions)

Lipid-based formulations, such as liposomes and nanoemulsions, are effective carriers for hydrophobic photosensitizers like Ce6. alascience.comthno.orgacs.org Liposomes are vesicular structures composed of lipid bilayers that can encapsulate Ce6 within the lipid membrane or in the aqueous core of modified formulations. thno.org Nanoemulsions are thermodynamically stable dispersions of oil and water, where Ce6 can be dissolved in the oil phase. mdpi.commdpi.comresearchgate.net These formulations can improve the bioavailability and tumor-targeting ability of Ce6 through passive accumulation. mdpi.commdpi.comresearchgate.net Studies have shown that Ce6-loaded nanoemulsions exhibit desired particle size and stability, with efficient cellular uptake observed in vitro. mdpi.comresearchgate.net Nanoliposomes co-encapsulating Ce6 and imaging agents have also been developed for image-guided PDT, demonstrating enhanced singlet oxygen generation. thno.org

Preclinical data support the use of lipid-based systems for Ce6 delivery.

Inorganic Nanoparticles as Carriers and Co-Therapeutics

Inorganic nanoparticles, including gold nanoparticles, iron oxide nanoparticles, and silica (B1680970) nanoparticles, have been investigated for Ce6 delivery, often combining PDT with other therapeutic modalities like photothermal therapy (PTT) or chemotherapy. nih.govacs.orgacs.orgmdpi.com These nanoparticles can serve as carriers for Ce6, improving its delivery to tumor sites. acs.orgmdpi.com Additionally, some inorganic nanoparticles possess inherent therapeutic properties, such as the photothermal effect of gold nanoparticles, which can synergize with Ce6-mediated PDT. acs.orgmdpi.com For example, gold nanocup-based nanoparticles bearing Ce6 have shown enhanced cancer cell treatment through combined PDT and PTT. mdpi.com Iron oxide nanoparticles coated with polyglycerol have been used to deliver Ce6, demonstrating improved tumor accumulation in melanoma models. acs.orgdntb.gov.ua

Studies illustrate the application of inorganic nanoparticles in Ce6 delivery and combination therapies.

Protein-Based Delivery Constructs and Conjugates

Proteins, such as albumin and lactoferrin, have been explored as carriers for Ce6. researchgate.netscience.govexplorationpub.com Ce6 can be encapsulated within protein nanoparticles or chemically conjugated to protein molecules. researchgate.netscience.govexplorationpub.com Protein-based systems offer advantages such as biocompatibility and potential for targeted delivery by utilizing the natural affinity of certain proteins for tumor tissues or by conjugating targeting ligands. researchgate.netexplorationpub.com Lactoferrin nanoparticles loaded with Ce6 have demonstrated enhanced cellular uptake and significantly reduced the required Ce6 concentration for light-mediated cell death in preclinical studies. researchgate.net Albumin-based nanoparticles, sometimes conjugated with targeting ligands like folic acid, have also been used to deliver Ce6 for combination therapies. explorationpub.com

Research findings on protein-based delivery systems for Ce6:

Targeted Delivery Strategies

Targeted delivery aims to increase the selective accumulation of Ce6 in tumor cells or tissues while minimizing exposure to healthy tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. acs.orgnih.gov

Ligand-Mediated Active Targeting for Specific Cell Types

Active targeting involves conjugating specific ligands to the Ce6 delivery system that can bind to receptors overexpressed on the surface of cancer cells or in the tumor microenvironment. acs.orgnih.govrsc.org Common targeting ligands include antibodies, peptides, and small molecules like folic acid and hyaluronic acid. nih.govnih.govnih.govrsc.orgresearchgate.netmdpi.com Ligand-mediated targeting can lead to increased cellular uptake of the Ce6-loaded nanocarriers through receptor-mediated endocytosis. nih.govrsc.org For example, hyaluronic acid-based nanoparticles targeting the CD44 receptor, which is overexpressed on various cancer cells, have been used to deliver Ce6, resulting in enhanced cellular uptake and improved photodynamic effects. nih.govnih.govresearchgate.netmdpi.com Biotin-conjugated Ce6 has shown higher binding affinity and stronger cytotoxicity in biotin-receptor-positive cancer cells. mdpi.com Peptide ligands, such as those targeting integrins (e.g., RGD peptide) or APN/CD13 (e.g., NGR peptide), have also been utilized to enhance the accumulation of Ce6 delivery systems in tumors. mdpi.comresearchgate.netmdpi.com

Preclinical studies demonstrating ligand-mediated targeting of Ce6:

Environment-Responsive Release Mechanisms

Environment-responsive drug delivery systems are designed to release their payload in response to specific stimuli present in the target microenvironment, such as changes in pH, redox potential, or the presence of certain enzymes thno.orgfrontiersin.org. This targeted release can improve the therapeutic index of Chlorin e6 by concentrating its activity at the disease site and minimizing off-target effects.

One widely utilized trigger is the acidic pH found in the extracellular tumor microenvironment (pH 6-7) and intracellular endosomes and lysosomes (pH 4-6) due to the Warburg effect in cancer cells thno.org. Systems designed to be stable at physiological pH (around 7.4) can undergo structural changes or degradation in acidic conditions, leading to Ce6 release.

Redox potential differences between normal tissues and the tumor microenvironment also serve as a release trigger. Tumors often exhibit higher levels of reducing agents like glutathione (B108866) (GSH) and reactive oxygen species (ROS) compared to normal cells thno.orgnih.gov. Delivery systems incorporating disulfide or diselenide bonds can be cleaved in the presence of elevated GSH, facilitating the release of conjugated or encapsulated this compound thno.orgnih.gov. For instance, micelles formed from hyaluronic acid linked to Ce6 via diselenide bonds demonstrated redox-sensitive release in vitro, with increased Ce6 release observed at higher GSH concentrations nih.govfrontiersin.org. This system also showed a positive feedback mechanism where singlet oxygen generated by activated Ce6 further triggered micelle disassembly and Ce6 release nih.gov.

Another environment-responsive approach involves the use of light-triggered release systems. In PDT, light is already used to activate the photosensitizer. Delivery systems can be designed to disassemble or release Ce6 upon irradiation with light of a specific wavelength, often in the near-infrared (NIR) range for deeper tissue penetration taylorandfrancis.comntno.org. For example, mesoporous silica nanoparticles incorporating Ce6 and covered with a polyethylene (B3416737) glycol shell linked by a singlet oxygen-sensitive linker demonstrated doxorubicin (B1662922) release and enhanced anti-cancer effect upon red light irradiation, leveraging the singlet oxygen generated by Ce6 ntno.org. Similarly, light-responsive liposomes containing Ce6 induced hypoxia and liposomal disassembly upon laser interaction, eliciting anticancer activity taylorandfrancis.com.

Data on In Vitro Ce6 Release from HA-sese-Ce6 Micelles in Different Redox Environments nih.govfrontiersin.org:

Environment (37°C)Cumulative Ce6 Release at 20 hours (%)
PBS Buffer (Control)30
PBS Buffer + 10 mM GSH> 60
PBS Buffer + 100 mM GSHApproaching 100
PBS Buffer + 1 mM H₂O₂> 40
PBS Buffer + 10 mM H₂O₂> 50

This data illustrates the increased release of this compound from redox-sensitive micelles in the presence of reducing (GSH) and oxidizing (H₂O₂) agents, highlighting the potential of this mechanism for targeted delivery in the tumor microenvironment. nih.govfrontiersin.org

Cell-Mediated Transport Systems (e.g., Stem Cell Vectors)

Cell-mediated transport systems utilize various cell types as carriers to deliver therapeutic agents, including this compound, to target sites. This approach can exploit the intrinsic homing capabilities of certain cells, such as stem cells, to achieve targeted delivery, particularly in complex tissues like tumors nih.govd-nb.infoacs.orgnih.gov.

Mesenchymal stem cells (MSCs) have emerged as promising cellular carriers due to their tumor-tropic properties, meaning they are recruited to tumor sites nih.govd-nb.infoacs.orgnih.gov. MSCs can be loaded with this compound, often encapsulated within nanoparticles or nanocomplexes, and then administered to deliver the photosensitizer directly to the tumor microenvironment nih.govnih.gov. Preclinical studies have demonstrated the feasibility of loading MSCs with this compound-containing nanocarriers, such as gold nanorod/PEG-PEI/Ce6 nanocomplexes or Ce6 conjugated porous silicon multistage nanovectors nih.govnih.gov.

Research indicates that after loading, MSCs maintain their tumor tropism and can penetrate into tumor spheroids nih.gov. The cell-mediated delivery can lead to enhanced accumulation of this compound at the tumor site compared to administering the photosensitizer alone or encapsulated in non-cellular carriers nih.gov. For instance, a study using a murine CT26 colon cancer model showed that adipose-derived stem cells (ADSCs) loaded with gold/Chlorin e6 nanocomplexes resulted in superior tumor suppression compared to other delivery strategies nih.gov. The photothermal effect induced by NIR light exposure in this system also promoted the release of Ce6 from the stem cells, increasing its availability for treating cancer cells nih.gov.

Another example involves the use of MSCs to transport Ce6 conjugated porous silicon multistage nanovectors. In vitro experiments showed successful internalization of these nanovectors by MSCs, with accumulation observed in the peri-nuclear region nih.gov. Upon photoactivation, MSCs loaded with these Ce6 nanovectors exhibited significant localized cellular death, demonstrating the potential of this cell-mediated approach for targeted PDT nih.gov.

While promising, cell-mediated delivery systems are still largely in the preclinical research phase d-nb.info. Challenges include ensuring efficient drug loading into the cells, maintaining cell viability and homing ability after loading, and controlling the release of the therapeutic agent at the target site d-nb.info.

Preclinical Efficacy Data with Cell-Mediated Delivery (Murine CT26 Colon Cancer Model) nih.gov:

Delivery StrategyTumor Suppression Efficacy
Free Ce6Lower
Nanocomplexes without Stem CellsLower
ADSCs loaded with Gold/Ce6 NanocomplexesSuperior

This table summarizes findings from a preclinical study indicating that ADSC-mediated delivery of gold/Ce6 nanocomplexes led to improved tumor suppression compared to other delivery methods tested nih.gov.

Optimization of Delivery System Parameters for Preclinical Efficacy

Optimizing the parameters of this compound delivery systems is crucial for maximizing preclinical efficacy. This involves tailoring the physicochemical properties of the carrier, such as size, surface charge, and composition, to influence factors like solubility, stability, biodistribution, cellular uptake, and controlled release mdpi.comnih.govresearchgate.netacs.org.

The inherent hydrophobicity of this compound is a major limitation that leads to poor biodistribution mdpi.comnih.gov. Delivery systems aim to improve its solubility in aqueous solutions and prevent aggregation nih.govfrontiersin.orgacs.org. Nanoscale delivery systems, including nanoemulsions, liposomes, micelles, and nanoparticles, have been widely investigated for this purpose mdpi.comnih.govacs.orgresearchgate.net. These nanocarriers can encapsulate or conjugate with Ce6, increasing its solubility and stability in biological fluids mdpi.comnih.govacs.org.

Particle size is a critical parameter influencing the accumulation of delivery systems in tumors, often leveraging the enhanced permeability and retention (EPR) effect mdpi.comnih.gov. Nanoparticles typically in the size range of 20-200 nm are known to accumulate passively in tumor tissues due to their leaky vasculature and impaired lymphatic drainage mdpi.com. Studies have explored nanoforms of this compound with particle sizes in this range, demonstrating increased accumulation in tumor tissue compared to the free form nih.gov. For example, phospholipid nanoparticles with a diameter of 18.4 ± 2.5 nm showed more accumulation in tumor tissue and faster elimination from the skin than free this compound nih.gov.

Surface charge also plays a role in cellular uptake and biodistribution. While some studies have explored positively charged carriers to enhance interaction with negatively charged cell membranes, others have focused on neutral or negatively charged systems to minimize non-specific uptake and improve circulation time nih.govrsc.org. For instance, superparamagnetic iron oxide nanoparticles with a positive zeta potential were used to load negatively charged Ce6 via electrostatic attraction, resulting in a nanocomplex with a positive zeta potential that showed efficient uptake by ovarian cancer cells rsc.org.

The composition of the delivery system dictates its interaction with the biological environment and its release profile. Polymers, lipids, and inorganic materials are commonly used. Polymer-based systems can be designed with specific functionalities for targeting or environment-responsive release frontiersin.orgnih.govacs.org. Lipid-based systems like liposomes offer biocompatibility and the ability to encapsulate hydrophobic drugs within their bilayer mdpi.comthno.org. Inorganic nanoparticles, such as mesoporous silica or gold nanoparticles, can also serve as carriers for Ce6 and offer additional functionalities like imaging or photothermal therapy ntno.orgnih.govrsc.org.

Optimization also involves evaluating the in vitro release profile of Ce6 from the delivery system to ensure controlled and timely release at the target site mdpi.comnih.govfrontiersin.org. Furthermore, preclinical studies assess the in vivo biodistribution and tumor accumulation of the optimized delivery system to confirm enhanced targeting and reduced accumulation in healthy tissues nih.govnih.gov.

Summary of Selected Delivery System Parameters and Preclinical Findings:

Delivery System TypeKey Parameters OptimizedPreclinical Finding Highlights
NanoemulsionsParticle size, StabilityImproved solubility, enhanced cellular uptake, potential for targeted delivery via EPR effect. mdpi.comresearchgate.net
Redox-Sensitive Micelles (HA-sese-Ce6)Redox-sensitive linkage, HA targetingTriggered Ce6 release in tumor-relevant redox conditions, enhanced PDT efficacy in breast cancer model. nih.govfrontiersin.org
Phospholipid NanoparticlesParticle size, CompositionIncreased tumor accumulation, faster skin elimination compared to free Ce6. nih.gov
Stem Cell Vectors (e.g., ADSCs)Cell loading efficiency, Nanocomplex propertiesSuperior tumor suppression, maintained tumor tropism, potential for combined therapies. nih.govnih.gov
Superparamagnetic Iron Oxide NPsSurface charge, CompositionEfficient cellular uptake, mitochondrial enrichment of Ce6, enhanced photocytotoxicity. rsc.org

This table summarizes how the optimization of delivery system parameters in various preclinical studies has led to improved characteristics and efficacy of this compound delivery. mdpi.comnih.govnih.govfrontiersin.orgnih.govnih.govresearchgate.netrsc.org

Preclinical Research Applications of Chlorin E6

Photodynamic Therapy (PDT) Research Modalities

Photodynamic therapy utilizing Chlorin (B1196114) e6 involves the administration of the photosensitizer followed by illumination with light at an appropriate wavelength, typically around 660 nm. glpbio.comvitusprivatklinik.com This process leads to the generation of cytotoxic ROS, causing damage to targeted cells and tissues. techscience.comglpbio.comnih.gov Preclinical research has investigated the efficacy of Ce6-PDT in various in vitro and in vivo models.

In Vitro Photodynamic Efficacy Studies in Cell Cultures

In vitro studies have demonstrated the photodynamic efficacy of Chlorin e6 in inducing cell death across a range of cancer cell lines and other cell types. For instance, research using human vascular smooth muscle cells (TG/HA-VSMCs) showed that photosensitization with Ce6 followed by illumination with a 672-nm diode laser resulted in ROS generation, decreased cell membrane polarization, caspase-3 activation, and DNA fragmentation, indicating the induction of apoptosis. nih.gov The phototoxicity was found to be dependent on both the concentration of Ce6 and the light dose. nih.gov

In another study, Ce6-mediated PDT was shown to enhance the immunogenicity of lung cancer cells in vitro. This was characterized by the upregulation of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT), HSP90, HMGB1, and MHC-I. researchgate.net The generation of ROS by Ce6-PDT was identified as a key factor in inducing endoplasmic reticulum (ER) stress and DNA damage, which in turn promoted the translocation of CRT to the cell membrane and the release of HMGB1 and HSP90. researchgate.net

Studies have also explored the use of delivery systems to improve Ce6 uptake and efficacy in vitro. For example, this compound conjugated to silica (B1680970) nanoparticles demonstrated enhanced cellular uptake and induced apoptosis through intracellular ROS generation in breast cancer cells. researchgate.net Similarly, extracellular vesicles derived from goat milk loaded with Ce6 showed increased uptake by 4T1 tumor cells and significantly reduced cell viability upon activation, attributed to the generation of cytotoxic ROS. nih.gov

The following table summarizes some findings from in vitro studies:

Cell TypeCe6 ConcentrationLight DoseObserved EffectsCitation
Human Vascular Smooth Muscle Cells (TG/HA-VSMCs)170 µM2 J/cm²ROS generation, decreased membrane polarization, caspase-3 activation, DNA fragmentation nih.gov
NIH3T3 Fibroblasts170 µM2 J/cm²Profound phototoxic effect, no caspase-3 activation or DNA fragmentation observed under these specific conditions nih.gov
Melanoma B16F10 cells25 µM1 J/cm²Significant PDT response (IC50: 20.98 μM) mdpi.com
Lung cancer cellsNot specifiedNot specifiedEnhanced immunogenicity (upregulation of CRT, HSP90, HMGB1, MHC-I) researchgate.net
Breast cancer MDA-MB-231 cellsNot specified60 J/cm²Improved PDT efficiency with silica nanoparticle conjugate (IC50) researchgate.net
4T1 tumor cellsNot specifiedNot specifiedMarkedly reduced viability with GEV@Ce6 due to ROS generation nih.gov

In Vivo Photodynamic Efficacy in Animal Models

Preclinical in vivo studies using various animal models have evaluated the antitumor efficacy of Ce6-mediated PDT. Research in mouse models of melanoma and pancreatic cancer has shown that Ce6-PDT can remarkably reduce tumor volume. nih.govresearchgate.net Similarly, studies involving canine tumors, including mammary carcinoma and histiocytic sarcoma, demonstrated that Ce6-PDT led to significant tumor diminution and improved health in treated animals. nih.govresearchgate.net

In a mouse model of breast cancer, a light-activable immunological adjuvant loaded with this compound induced tumor cells to release antigens and promoted the maturation of dendritic cells (DCs) upon light activation, contributing to antitumor effects. frontiersin.org Studies have also investigated the use of targeted delivery systems in in vivo models to enhance the accumulation of Ce6 in tumors and improve therapeutic outcomes. For instance, polyglycerol-coated iron oxide nanoparticles conjugated with doxorubicin (B1662922) and Ce6 showed increased Ce6 distribution and retention in mouse subcutaneous melanoma grafts, leading to significantly improved PDT efficacy. acs.org

Research using syngeneic mouse models of melanoma and pancreatic cancer demonstrated that Ce6-PDT not only suppressed the irradiated primary tumor but also inhibited the growth of non-irradiated distant tumors, indicating an abscopal effect. mdpi.comnih.govresearchgate.net This systemic antitumor effect was associated with the induction of antitumor immunity. mdpi.comnih.gov

The following table summarizes some findings from in vivo studies:

Animal ModelTumor TypeTreatmentObserved EffectsCitation
Mouse model (C57BL/6)Melanoma (B16F10)Ce6-PDT (2.5 mg/kg Ce6, 660 nm light)Reduced tumor volume, abscopal effect observed in non-irradiated tumors mdpi.comnih.govresearchgate.net
Mouse modelPancreatic cancerCe6-PDTReduced tumor volume, abscopal effect observed in non-irradiated tumors nih.govnih.govresearchgate.net
Canine patientsMammary carcinoma, Histiocytic sarcomaCe6-PDT (2.5 mg/kg Ce6, 660 nm light)Significant tumor diminution, improved health nih.govresearchgate.net
Mouse modelBreast cancerCe6-loaded immunological adjuvant + lightInduced antigen release, promoted DC maturation, antitumor effects frontiersin.org
Mouse modelMelanoma (subcutaneous grafts)IO–PG–DOX–Ce6 nanoparticles + lightIncreased Ce6 tumor distribution/retention, improved PDT efficacy acs.org
Mouse model (syngeneic melanoma)MelanomaAnti-CD25 antibody-Ce6 conjugate + PDTInhibited tumor growth, altered tumor immune microenvironment oncotarget.com
Mouse model (4T1 mammary cancer cells)Mammary cancerSono-photodynamic therapy (SPDT) with Ce6Used as sonosensitizer in combined therapy glpbio.com

Sonodynamic Therapy (SDT) Investigations

This compound has also been investigated for its potential as a sonosensitizer in sonodynamic therapy (SDT). techscience.comacs.orgnih.gov Similar to PDT, SDT utilizes a sensitizer (B1316253) that is activated by ultrasound waves, leading to the generation of cytotoxic ROS and subsequent cell death. techscience.comrsc.org SDT offers the advantage of deeper tissue penetration compared to light-based PDT. rsc.org

Preclinical studies have explored the sonodynamically-induced antitumor effects of Ce6 and its derivatives. Research on mono-l-aspartyl this compound (NPe6), a derivative of Ce6, investigated its in vitro and in vivo antitumor effects in combination with ultrasound. iiarjournals.org In vitro experiments showed that ultrasound-induced damage on isolated sarcoma 180 cells was enhanced in the presence of NPe6. iiarjournals.org In vivo studies using implanted colon 26 cell tumors in mice demonstrated that the co-administration of NPe6 followed by ultrasonic exposure significantly suppressed tumor growth at an intensity where ultrasound alone had only a slight effect. iiarjournals.org The enhancement of cell damage by NPe6 was inhibited by histidine, suggesting a role for reactive oxygen species in the sonodynamically-induced antitumor effect. iiarjournals.org

This compound has been utilized as a sonosensitizer in sono-photodynamic therapy (SPDT), a treatment modality that combines both SDT and PDT. glpbio.com Studies have also investigated carrier-free nanoparticles incorporating Ce6 for SDT applications, demonstrating superior therapeutic effects under ultrasound conditions compared to free Ce6 in in vitro and in vivo experiments using non-small cell lung cancer models. rsc.org

Investigation of Immunomodulatory Effects and Antitumor Immunity

Beyond direct cytotoxicity, preclinical research has focused on the ability of this compound-mediated therapies to modulate the immune system and stimulate antitumor immunity. mednexus.orgmdpi.comnih.gov PDT and SDT can induce inflammatory reactions and trigger immune responses that may help control primary and metastatic tumors. mednexus.org

Abscopal Effect Research in Animal Models

The abscopal effect, a phenomenon where localized treatment of a primary tumor leads to the regression of distant, non-treated metastatic lesions, has been observed in preclinical studies utilizing Ce6-mediated PDT. glpbio.commdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.net In syngeneic mouse models bearing tumors on both flanks, treating only one tumor with Ce6-PDT resulted in the suppression of growth not only in the irradiated tumor but also in the distant, non-irradiated tumor. mdpi.comnih.govresearchgate.net

This abscopal effect is attributed to the induction of a systemic antitumor immune response. mdpi.comnih.gov Ce6-PDT can lead to immunogenic cell death (ICD) of tumor cells, releasing tumor-associated antigens (TAAs) and DAMPs that can activate the immune system. researchgate.netacs.orgmdpi.com These signals can promote the maturation of DCs and the activation of cytotoxic T lymphocytes (CTLs), which can then target and eliminate cancer cells at distant sites. mednexus.orgmdpi.com Research suggests that Ce6-PDT can enhance abscopal effects by inhibiting immune checkpoints like PD-1/PD-L1, leading to increased proliferation and cytotoxic activity of CD8+ T cells. nih.govresearchgate.net

Cytokine Response and Immune Cell Modulation

Preclinical studies have investigated the impact of Ce6-mediated therapies on cytokine profiles and immune cell populations within the tumor microenvironment and systemically. PDT and SDT can influence the levels of pro-inflammatory and anti-inflammatory cytokines. mednexus.org

In studies investigating the abscopal effect, Ce6-PDT has been shown to upregulate the gene and protein expression of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) in non-irradiated tumors. mdpi.comresearchgate.net These cytokines play crucial roles in promoting Th1-mediated immune responses and T cell proliferation and activation, contributing to the observed systemic antitumor immunity. mdpi.comfrontiersin.orgresearchgate.net

Ce6-mediated PDT has also been shown to modulate immune cell infiltration into tumors. Studies have reported increased infiltration of T cells and other immune cells in tumors exhibiting an abscopal effect following Ce6-PDT. nih.govresearchgate.net Specifically, increases in cytotoxic CD8+ T cells have been observed. nih.govoncotarget.comresearchgate.net Furthermore, Ce6-PDT has been investigated for its ability to deplete regulatory T cells (Tregs) within tumors, which can suppress antitumor immune responses. Intratumoral injection of anti-CD25 antibodies conjugated to Ce6 followed by PDT led to local depletion of tumor-associated Tregs in a mouse melanoma model, resulting in altered tumor immune microenvironment characterized by increased infiltration of CD8+ effector T cells and expression of IFN-γ. oncotarget.com

Ce6-mediated PDT has also demonstrated the ability to suppress inflammatory responses by modulating signaling pathways like NFκB and MAPKs, leading to the downregulation of inflammatory molecules such as iNOS, NO, and IL-1β in in vitro and in vivo models of P. acnes-induced inflammation. plos.org

The following table summarizes some findings on cytokine response and immune cell modulation:

Therapy ModalityAnimal Model / Cell TypeObserved Immune ModulationCitation
Ce6-PDTMouse tumors (abscopal effect)Upregulation of IFN-γ, TNF-α, IL-2 gene and protein expression in non-irradiated tumors mdpi.comresearchgate.net
Ce6-PDTMouse tumors (abscopal effect)Increased infiltration of T cells and other immune cells, expansion of CD8+ T cells nih.govresearchgate.net
Ce6-PDTMouse melanoma modelLocal depletion of tumor-associated Tregs with anti-CD25-Ce6 conjugate + PDT, increased CD8+ effector T cell infiltration, increased IFN-γ expression oncotarget.com
Ce6-PDTP. acnes-infected cells/mouse modelDownregulation of iNOS, NO, IL-1β; modulation of NFκB and MAPKs signaling pathways plos.org
M-chlorin e6 PDTCancer cells/MacrophagesIncreases cell surface calreticulin on cancer cells, promotes macrophage phagocytosis, increases CD80+ CD86+ macrophages researchgate.net
SDT with HPDsTumor-bearing miceImproves levels of pro-inflammatory cytokines (IFN-γ, IL-2), reduces levels of anti-inflammatory cytokines (IL-10) mednexus.org

Applications in Anti-angiogenesis Research (Ex Vivo Models)

The highly vascularized nature of certain ex vivo models makes them suitable for evaluating compounds with potential anti-angiogenic effects. The chick chorioallantoic membrane (CAM) assay is a widely used ex vivo model for assessing angiogenesis modulation due to its rapid vascular development and methodological simplicity. mdpi.comacs.orgfrontiersin.org

Studies employing the CAM assay have indicated the potential of Ce6, particularly when incorporated into nanoformulations, for anti-angiogenic applications. For instance, advanced this compound nanoemulsions (Ce6/NE) have been assessed using the HET-CAM assay, revealing a higher biocompatibility range and suggesting potential for cancer treatment through anti-angiogenic studies. mdpi.comnih.gov This model allows for the evaluation of a compound's ability to either inhibit or stimulate the formation of new blood vessels. mdpi.com

Explorations in Neurobiological Models

This compound and its derivatives have shown promise in neuro-oncology research, particularly in the context of malignant gliomas. nih.govkpi.ua Photodynamic therapy utilizing photosensitizers like Ce6 is being investigated as a potential adjuvant method for treating these aggressive brain tumors, including those with continued growth and recurrences. kpi.ua

Preclinical studies have evaluated the cytodestructive effects of photodynamic exposure with this compound on primary cultures of malignant glioma cells. These studies involve cultivating different types of glioma cells and exposing them to Ce6 followed by laser irradiation. kpi.ua Research has shown that direct exposure to Ce6 and laser irradiation can reduce the total number of cells in culture and their mitotic activity. kpi.ua The combined effect of Ce6 and laser irradiation has demonstrated significant cytodestructive effects, with effective doses varying depending on the type of glioma cell culture. kpi.ua

In a study on primary malignant glioma cell cultures, the cytodestructive effect of photodynamic exposure with this compound was evaluated. The study included different groups of cell cultures: a control group, a group cultured with Ce6, a group subjected to laser irradiation without a photosensitizer, and a group cultured with Ce6 and subsequently exposed to laser irradiation. kpi.ua Morphological and morphometric studies were conducted after 24 hours. kpi.ua

Antimicrobial Photodynamic Research

This compound has been extensively investigated for its antimicrobial photodynamic therapy (aPDT) applications against a range of pathogens, including antibiotic-resistant bacteria and those forming biofilms. asm.orgresearchgate.netplos.orgrsc.orgnih.gov aPDT with Ce6 involves the use of the photosensitizer and light of a specific wavelength to generate reactive oxygen species, which are toxic to microbial cells. plos.orgmdpi.com

Studies have demonstrated the bactericidal activity of Ce6-mediated aPDT against problematic bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netrsc.orgdergipark.org.tr Research has explored the effect of Ce6 for the photoinactivation of MRSA, including the synergistic role of adjuvants like ethanol (B145695) in enhancing efficacy at lower light energy densities and photosensitizer concentrations. researchgate.netdergipark.org.tr For instance, studies have shown that specific energy densities and Ce6 concentrations can achieve high bactericidal activity against MRSA, and the addition of 20% ethanol can further improve the killing effect with lower light doses and Ce6 concentrations. researchgate.netdergipark.org.tr

This compound-mediated aPDT has also shown significant bactericidal activity against primary human otopathogens, such as Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae (NTHi), which are common causative agents of pediatric otitis media and form metabolically recalcitrant biofilms. asm.orgnih.gov Studies have indicated that aPDT with Ce6 can elicit significant bactericidal activity against both planktonic cultures and established biofilms formed by these pathogens, with reported efficacy rates of ≥99.9% loss of viability. asm.orgnih.gov A dual-treatment aPDT protocol using Ce6 has been shown to have a disinfectant effect on biofilm-associated bacteria and inhibit bacterial regrowth. asm.org

Furthermore, Ce6-mediated PDT has been investigated for its effects on inflammation induced by bacteria like Propionibacterium acnes, which is involved in acne. plos.orgnih.gov Studies using P. acnes-infected cell cultures and mouse models have shown that Ce6-mediated PDT can suppress the inflammatory response by modulating signaling pathways such as NFκB and MAPKs. plos.orgnih.gov Research has indicated that Ce6-mediated PDT can inactivate various skin bacteria, including P. acnes, in a dose-dependent manner and suppress the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS). plos.orgnih.gov

Interactive Table: Antimicrobial Activity of this compound-mediated aPDT

PathogenModel SystemKey FindingCitation
Methicillin-resistant Staphylococcus aureusIn vitro (with/without ethanol)High bactericidal activity; enhanced efficacy with ethanol at lower concentrations/light doses. researchgate.netdergipark.org.tr
Moraxella catarrhalisIn vitro (planktonic and biofilm)≥99.9% loss of viability; inhibited regrowth in biofilms. asm.orgnih.gov
Streptococcus pneumoniaeIn vitro (planktonic and biofilm)≥99.9% loss of viability; inhibited regrowth in biofilms. asm.orgnih.gov
Nontypeable Haemophilus influenzaeIn vitro (planktonic and biofilm)≥99.9% loss of viability; inhibited regrowth in biofilms. asm.orgnih.gov
Propionibacterium acnesIn vitro (HaCaT cells) and mouse modelInactivated bacteria; suppressed inflammatory response via NFκB and MAPKs; reduced iNOS expression. plos.orgnih.gov

Other Investigational Preclinical Applications (e.g., Metabolic Disorder Models)

Beyond its established applications, this compound is being explored in preclinical models for other conditions, including metabolic disorders such as obesity and related complications like hepatic steatosis. mdpi.comdntb.gov.uanih.govresearchgate.net

Studies have investigated the anti-obesity effects of Ce6-mediated PDT in high-fat-diet (HFD)-induced obesity models, including mice and beagle dogs. mdpi.comdntb.gov.uanih.govresearchgate.net These studies evaluate the impact of Ce6-PDT on body weight, fat accumulation, and metabolic markers. mdpi.comdntb.gov.uanih.govresearchgate.net

Research in HFD-induced obese mouse models has shown that Ce6-PDT can lead to decreased body weight gain, reduced lipid accumulation in the liver, and a decrease in adipocyte size in adipose tissues. dntb.gov.uanih.govresearchgate.netnih.gov Studies have also observed changes in lipidomic biomarkers, such as leptin and cholesterol levels, following Ce6-PDT treatment in these models. dntb.gov.uanih.govnih.gov

In HFD-induced ovariectomized (OVX) beagle dogs, Ce6 treatment followed by light irradiation has been shown to decrease body weight gains and reduce total, subcutaneous, and visceral fat accumulation. mdpi.comresearchgate.net Ce6-PDT was also found to be effective in suppressing cholesterol and LDL levels in these dog models. mdpi.com

Interactive Table: Effects of this compound-mediated PDT in Metabolic Disorder Models

Model SystemCondition StudiedKey FindingsCitation
HFD-induced obese mice (C57BL/6, Balb/c)Obesity, Hepatic SteatosisDecreased body weight gain, reduced liver lipid accumulation, decreased adipocyte size, modulated lipidomic biomarkers (leptin, cholesterol). dntb.gov.uanih.govresearchgate.netnih.gov
HFD-induced OVX beagle dogsObesity, Fat Accumulation, DyslipidemiaDecreased body weight gain, reduced total, subcutaneous, and visceral fat, suppressed cholesterol and LDL levels. mdpi.comresearchgate.net

Combination Therapeutic Strategies Utilizing Chlorin E6

Integration with Chemotherapeutic Agents in Preclinical Models

Combining Ce6-based PDT with chemotherapy agents in preclinical models has shown potential for synergistic anti-tumor effects. This approach can address limitations of single therapies, such as drug resistance or insufficient tumor cell killing. Nanoparticle delivery systems are frequently employed to co-deliver Ce6 and chemotherapeutic drugs, improving their co-localization at the tumor site and potentially altering their pharmacokinetic profiles nih.govrsc.org.

Studies have investigated the co-delivery of Ce6 with various chemotherapeutic agents. For instance, nanoparticles loaded with doxorubicin (B1662922) (Dox) and Ce6 demonstrated synergistic effects in HER-2 negative, αvβ3-positive breast cancer models, leading to significantly decreased tumor volume and prolonged survival in mice compared to single treatments nih.gov. The use of microbubbles encapsulating doxorubicin in human serum albumin nanoparticles containing Ce6 has also been explored to enhance local drug delivery and penetration into deep tumor regions rsc.org.

Preclinical research indicates that combining PDT with low doses of chemotherapeutic agents can increase the inhibition of tumor growth and enhance the induction of apoptosis rsc.org.

Synergistic Approaches with Photothermal Modalities

The combination of Ce6-mediated PDT with photothermal therapy (PTT) is a widely investigated synergistic approach. PTT utilizes photothermal agents that convert light energy into heat, leading to cell death. The synergy between PDT and PTT can arise from various mechanisms, including enhanced ROS production due to heat, improved photosensitizer uptake, and complementary cell killing pathways nih.govacs.org.

Nanomaterials are commonly used to integrate Ce6 and photothermal agents into single platforms. For example, Chlorin (B1196114) e6 conjugated copper sulfide (B99878) (CuS) nanoparticles have been designed as a dual-modal agent for combined PDT and PTT. These nanoparticles showed enhanced photodynamic effects under 670 nm laser illumination and exerted a thermal response under an 808 nm laser, resulting in enhanced cytotoxic effects on breast cancer cells compared to single treatments researchgate.net. Gold nanoflowers conjugated with Ce6 and coated with polydopamine have also demonstrated synergistic photothermal and photodynamic effects in killing cancer cells in both in vitro and in vivo studies using combined 660 nm and 808 nm laser irradiation researchgate.net.

Biocompatible nanoparticles based on Ce6 and poly(dopamine) have shown efficient synergistic phototherapy towards cancer cells, with the highly boosted photo-therapeutic effect originating from the synergistic effect of ROS and hyperthermia nih.gov. Another study reported the development of Au nano cup-based nanoparticles bearing Ce6, which significantly reduced the viability of HeLa cells when activated with light at both 660 nm (for PDT) and 808 nm (for PTT), compared to either therapy alone mdpi.com. Similarly, Chlorin e6-modified iron oxide nanoparticles have been developed for photothermal-photodynamic ablation of glioblastoma cells frontiersin.org.

The mechanisms underlying PDT/PTT synergy can occur at both cellular and tissue levels. PTT can potentially target hypoxic tumor regions that may be resistant to oxygen-dependent PDT, and PTT may induce additional cell death after local oxygen depletion post-PDT acs.org.

Co-administration with Immunotherapeutic Agents

Combining Ce6-based PDT with immunotherapeutic agents is an emerging strategy to stimulate anti-tumor immune responses. PDT can induce immunogenic cell death (ICD), releasing tumor-associated antigens and danger signals that can activate the immune system dovepress.comnih.gov. This can create a favorable environment for immunotherapy, such as immune checkpoint blockade.

Research has explored the co-administration of Ce6 with immune checkpoint inhibitors. For instance, a study demonstrated that combining Ce6-based PDT with an anti-PD-L1 checkpoint blockade inhibited the growth of distant tumors and metastasis in a breast cancer model acs.org. Nanobubbles simultaneously loading soluble programmed cell death protein 1 (sPD-1) and Ce6 have been developed to mediate combination immunotherapy and suppress hepatocellular carcinoma in mice dovepress.com. Ce6's inherent binding affinity to immunoglobulin G (IgG) has also been leveraged to create nanocomplexes (Chloringlobulin) that enhance Ce6 concentration in tumors and have been used in combination with anti-PD-L1 for image-guided surgery, PDT, and PD-L1 blockade therapy in a glioma model acs.org.

Studies have shown that Ce6-PDT can elicit an abscopal effect, where treatment of a local tumor site leads to the regression of distant untreated tumors, mediated by the activation of anti-tumor immunity nih.gov.

Combined Modalities for Autophagy Modulation in Research

Autophagy is a cellular process that can play a dual role in cancer, sometimes promoting cell survival under stress conditions like PDT. Modulating autophagy in combination with Ce6-based PDT is being investigated to enhance therapeutic efficacy. Inhibiting pro-survival autophagy can potentially increase the sensitivity of cancer cells to PDT-induced cell death.

Research has shown that Ce6-PDT can induce autophagy in cancer cells researchgate.net. Studies have explored combining Ce6 delivery with autophagy inhibitors using nanoparticle systems. For example, polysilsesquioxane nanoparticles have been used for the codelivery of Ce6 and an autophagy inhibitor to modulate autophagy flux and enhance the phototherapeutic efficacy of Ce6 in colorectal cancer cells nih.gov. Inhibition of autophagy with agents like 3-methyladenine (B1666300) (3MA) has been shown to potentiate the response of colon cancer cells to Ce6-PDT and increase the rate of apoptosis researchgate.net.

Furthermore, tumor hypoxia, a common feature of solid tumors, can induce autophagy and contribute to resistance to PDT. Strategies combining Ce6-PDT with agents that improve tumor oxygenation, such as metformin, have been investigated to overcome hypoxia-associated resistance and potentially modulate autophagy indirectly sciopen.com.

Data Tables

Here are some illustrative data tables based on the research findings:

Table 1: In Vitro Cytotoxicity of Combined PDT and PTT with Ce6 Nanoparticles

Nanoparticle SystemCell LinePDT Wavelength (nm)PTT Wavelength (nm)Treatment ConditionsCell Viability (%)Citation
CuS-Ce6 NPsBreast Cancer670808PDT Only41 researchgate.net
PTT Only55 researchgate.net
Combined PDT + PTT16 researchgate.net
Au Nano Cup-Ce6 NPsHeLa Cells660808PDT Only67.5 mdpi.com
PTT Only48.2 mdpi.com
Combined PDT + PTT10.3 mdpi.com
CBP NPs (Ce6+PDA)4T1 Cancer Cells660808Combined PDT + PTT (20 µM Ce6, low power)Efficient anti-cancer effect nih.gov

Table 2: In Vitro Cytotoxicity of Combined PDT and Chemotherapy with Ce6 Nanoparticles

Nanoparticle SystemCell LineChemotherapeutic AgentPDT Wavelength (nm)Treatment ConditionsCytotoxicity (%)Citation
SWCNTs-HA-Ce6Colon Cancer Stem CellsN/A660Ce6 + 10 J/cm² Laser67.7 mdpi.com
SWCNTs-HA-Ce6 + 10 J/cm² Laser86.7 mdpi.com

Table 3: Effect of Autophagy Inhibition on Ce6-PDT Efficacy

Cell LineAutophagy InhibitorTreatment ConditionsApoptosis (%)Citation
SW4803-methyladenine (3MA)Ce6-PDTIncreased researchgate.net

Imaging and Diagnostic Research with Chlorin E6

Fluorescence Imaging Applications in Preclinical Studies

Fluorescence imaging is a widely used technique in preclinical studies for non-invasive monitoring of fluorescent substances within small animals. omicsonline.org Chlorin (B1196114) e6, with its intensive fluorescence, is utilized in this modality for analyzing its distribution and tumor targeting capabilities. omicsonline.orgnih.gov Studies have investigated the fluorescence kinetics of Ce6 in different tissues, including skin, normal tissue, and tumor tissue, after administration in animal models. omicsonline.orgresearchgate.net

Research has shown that the incorporation of Ce6 into delivery systems, such as phospholipid nanoparticles, can enhance its fluorescence intensity. nih.gov For instance, one study observed a 1.7-fold increase in the fluorescence intensity of Ce6 when embedded in phospholipid nanoparticles compared to its free form. nih.gov

Data on the fluorescence kinetics of Ce6 formulations in preclinical models are crucial for understanding their behavior in vivo. While some studies using fluorescence imaging to quantify Ce6 intensity in tumor and normal tissues in vivo did not find significant differences in the fluorescence kinetics between formulations with polymers and free Ce6, others have shown that Ce6 uptake in tumors can reach a maximum at specific time points post-injection. omicsonline.org For example, accumulation of Ce6 in subcutaneous H-22 mouse tumors was observed to reach a maximum 2 hours after intravenous injection in one study, with a slow washout over time. omicsonline.org Another study reported a maximum at 20 minutes, indicating variations based on the specific formulation and experimental setup. omicsonline.org

Furthermore, fluorescence imaging has been used to observe the differential uptake of targeted Ce6 conjugates in cell lines. snmjournals.org In one study, fluorescence microscopy and flow cytometry demonstrated greater uptake of PSMA-targeted Ce6 in PSMA-positive LNCaP cells compared to PSMA-negative PC3 cells. snmjournals.org Flow cytometry indicated a seven-fold greater fluorescence signal for the targeted Ce6 in LNCaP cells compared to non-targeted Ce6. snmjournals.org

Photoacoustic Imaging Development as a Contrast Agent

Chlorin e6 has also been explored as a photoacoustic imaging (PAI) agent due to its considerable light absorption characteristics. mdpi.com PAI is an emerging modality that can provide insights into therapeutic mechanisms and visualize internal structures. mdpi.comnih.gov

Ce6 can be used as a PAI contrast agent to determine the size and position of internal organs. mdpi.com In vitro studies have shown that a notable PA signal is observed with Ce6, and the amplitude of this signal increases with increasing Ce6 concentration. mdpi.com

In vivo PAI studies using Ce6 have been conducted in animal models to visualize internal organs. mdpi.com Additionally, PAI has been employed to assess the effects of Ce6-mediated photodynamic therapy on tumor vasculature. nih.gov Studies using high-speed wide-field photoacoustic microscopy have shown that Ce6-mediated PDT can lead to a decline in vascular intensity and a reduction in vascular density in tumors post-treatment. nih.gov This anti-vascularization effect observed with PAI was also identified with fluorescent imaging in the same study. nih.gov

The absorption spectrum of Ce6, with a significantly higher absorption band at around 660 nm compared to oxyhemoglobin and deoxyhemoglobin, makes it suitable for activation and imaging at this wavelength. nih.gov

Theranostic Systems for Simultaneous Research and Detection

The development of theranostic systems that combine therapeutic and diagnostic capabilities is a significant area of research, and this compound is a key component in many such platforms. nih.govresearchgate.net These systems aim to achieve simultaneous research (often treatment monitoring or understanding therapeutic effects) and detection (imaging) using a single agent or platform. researchgate.netresearchgate.net

This compound's ability to act as a photosensitizer for PDT and its imaging properties (fluorescence and photoacoustic) make it suitable for integration into theranostic nanoparticles and conjugates. researchgate.netresearchgate.net Researchers have developed various nanocarriers and conjugates incorporating Ce6 for dual-mode imaging and therapy. researchgate.netresearchgate.net

Examples of Ce6-based theranostic systems include Ce6-coated superparamagnetic iron oxide nanoparticle (SPION) nanoclusters for dual magnetic resonance and optical imaging alongside PDT. researchgate.net These nanoclusters have demonstrated localization within tumors and are detectable by both imaging modalities. researchgate.net

Another approach involves conjugating Ce6 with other nanoparticles, such as copper sulfide (B99878) nanoparticles, to create dual-modal agents for photodynamic and photothermal therapy, which also exert a photoacoustic signal for imaging. researchgate.net These systems can show enhanced photodynamic effects and thermal responses upon irradiation at specific wavelengths, while also enabling non-invasive imaging. researchgate.net

Furthermore, theranostic nanosystems have been developed that utilize Ce6 for singlet oxygen generation (for PDT) and incorporate a fluorescent probe for singlet oxygen detection, allowing for the assessment of the therapeutic effect through luminescence changes. researchgate.net This enables the potential to evaluate the dose-effect relationship between singlet oxygen production and PDT efficacy. researchgate.net

The integration of Ce6 into nanoparticles can also improve its delivery and accumulation in tumors, enhancing both its therapeutic and diagnostic capabilities within a theranostic framework. techscience.comnih.gov

Methodological Considerations in Chlorin E6 Research

Spectroscopic and Photophysical Characterization Techniques

Spectroscopic and photophysical characterization are fundamental to understanding how Chlorin (B1196114) e6 interacts with light and generates cytotoxic species. Techniques commonly employed include UV-Visible absorption spectroscopy and fluorescence spectroscopy. Chlorin e6 exhibits a characteristic absorption profile with a strong Soret band typically around 400-405 nm and less intense Q-bands in the visible region, including a prominent peak around 660-664 nm mdpi.comphotochemcad.comomlc.orgnih.govresearchgate.net. The absorption at longer wavelengths, such as 660-664 nm, is particularly relevant for PDT as light in this region can penetrate deeper into tissues mdpi.commdpi.com.

Fluorescence spectroscopy is used to measure the emission properties of Ce6, providing insights into its excited-state behavior. The fluorescence spectrum of Ce6 in ethanol (B145695), for instance, shows a maximum emission around 660 nm omlc.orgrsc.org. The fluorescence quantum yield, a measure of the efficiency of fluorescence emission, has been reported for Ce6 in various solvents, such as 0.16 in ethanol and 0.18 in aqueous solution at pH 8.3 photochemcad.comomlc.orgscispace.com. Changes in the spectral and fluorescence characteristics can also indicate the formation of complexes or aggregates, which can influence the photosensitizer's activity mdpi.comresearchgate.netresearchgate.netspiedigitallibrary.org.

Other photophysical parameters investigated include the intersystem crossing quantum yield (efficiency of transitioning to the triplet state) and the singlet oxygen quantum yield (efficiency of generating singlet oxygen), which are crucial for PDT efficacy scispace.comresearchgate.net. The triplet state lifetime and singlet state lifetime are also characterized researchgate.netspiedigitallibrary.org. Techniques like laser-induced optoacoustic spectroscopy (LIOAS) can be used to determine the energy level of the triplet state scispace.com.

Data on the absorption and fluorescence of this compound in ethanol are available, including absorption maxima at 401 nm (Soret band) with a molar extinction coefficient of 169000 M⁻¹cm⁻¹, and a Q-band maximum at 664 nm mdpi.comphotochemcad.com. The fluorescence quantum yield in ethanol is reported as 0.16 photochemcad.comomlc.org.

In Vitro Cellular Assay Methodologies

In vitro cellular assays are essential for evaluating the biological effects of this compound at the cellular level, particularly in the context of PDT.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental for assessing the cytotoxic effects of this compound, both in the dark and after light irradiation. Common methods include the MTT assay and CCK-8 assay, which measure metabolic activity as an indicator of viable cells mdpi.commdpi.comacs.orgscispace.com. The MTS colorimetric method has also been used to determine cell survival by measuring dehydrogenase enzyme activity nih.gov. Clonogenic assays are employed to determine cell viability based on their ability to form colonies after treatment scispace.comnih.gov. These assays help determine the phototoxicity dose-response curves and identify inhibitory concentrations, such as IC10 and IC50, which represent the drug concentrations causing 10% and 50% reduction in cell viability, respectively mdpi.com. Cell proliferation can also be assessed by analyzing the expression of proteins like CDK4 using Western blotting acs.org.

Studies have shown that this compound-mediated PDT can significantly reduce cell viability in various cancer cell lines, including human colon cancer SW480 cells and murine 4T1 mammary cancer cells scispace.comnih.gov. The phototoxicity is often concentration and light-dose dependent nih.gov.

Reactive Oxygen Species Detection Assays

The generation of reactive oxygen species (ROS), particularly singlet oxygen, is a primary mechanism by which this compound exerts its photodynamic effects nih.govmdpi.com. Detecting and quantifying ROS production is crucial in Ce6 research. Fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are widely used for detecting intracellular ROS levels mdpi.comacs.orgscispace.comdovepress.com. Upon oxidation by ROS, DCFH-DA is converted to the highly fluorescent dichlorofluorescein (DCF), which can be measured using fluorescence microscopy or flow cytometry nih.govacs.orgnih.gov. Singlet oxygen can also be detected using specific probes like Singlet Oxygen Sensor Green (SOSG) researchgate.net. These assays demonstrate that illumination of photosensitized cells leads to a rapid increase in fluorescence due to the generation of free radicals nih.gov. Studies have shown a dose-dependent increase in ROS production with increasing concentrations of this compound upon irradiation mdpi.com.

Cellular Uptake and Localization Techniques

Understanding how this compound enters cells and where it localizes intracellularly is vital for predicting its efficacy and designing targeted delivery systems. Cellular uptake can be quantified using techniques such as flow cytometry and fluorescence plate readers, which measure the fluorescence signal of internalized Ce6 mdpi.commdpi.comsnmjournals.orgresearchgate.netnih.gov. The amount of intracellular Ce6 has been shown to increase with increasing concentration and incubation time dovepress.com.

Intracellular localization is typically visualized using fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM) acs.orgscispace.comnih.govnih.gov. This allows for the observation of Ce6 distribution within different cellular compartments. Co-localization studies using fluorescent markers for specific organelles, such as mitochondria and lysosomes, help identify the primary sites of accumulation nih.govfotoditazin.ruresearchgate.netnih.gov. Studies have indicated that Ce6 can localize in the mitochondria and lysosomes, with some studies suggesting a preferential accumulation in mitochondria scispace.comnih.govnih.govnih.gov. Cellular internalization can occur relatively quickly, with saturation observed within a few hours depending on the cell type and Ce6 formulation mdpi.comnih.gov.

Flow Cytometry Applications

Flow cytometry is a versatile tool in this compound research, used for multiple applications. It is commonly used to quantify cellular uptake by measuring the fluorescence intensity of Ce6 within cells mdpi.commdpi.comsnmjournals.orgresearchgate.netnih.gov. Flow cytometry is also widely applied to assess cell viability and detect apoptosis and necrosis, often in conjunction with fluorescent dyes like Annexin V-FITC and propidium (B1200493) iodide (PI) nih.govdovepress.com. Annexin V stains early apoptotic cells, while PI stains cells with compromised cell membranes (late apoptotic or necrotic cells) nih.govdovepress.com. Analysis of DNA content using PI staining and flow cytometry can also be used to assess cell cycle changes and apoptosis nih.govnih.gov. Furthermore, flow cytometry can be used to evaluate intracellular ROS generation by measuring the fluorescence of oxidized DCFH-DA acs.orgscispace.com. Studies have utilized flow cytometry to analyze changes in immune cell populations, such as tumor-associated macrophages, after Ce6-mediated PDT researchmap.jp.

Ex Vivo Experimental Models

Ex vivo models utilize tissues or organs removed from an organism to study specific biological processes outside the living body. In this compound research, ex vivo models can be used to assess tissue penetration, drug distribution, and efficacy in a more complex environment than in vitro cell culture, while still offering more control than in vivo studies. The chick chorioallantoic membrane (CAM) model is one example used to study the ex vivo permeability of this compound formulations oup.comscilit.comnih.gov. This model allows for the investigation of how factors like formulation composition (e.g., presence of polymers like polyvinylpyrrolidone) and pH affect the diffusion of Ce6 across a biological membrane oup.comscilit.comnih.gov. The HET-CAM assay, which uses the CAM, has also been used to evaluate biocompatibility and antiangiogenic potential of Ce6 formulations mdpi.com. Ex vivo efficacy studies can also be performed on excised tumor tissues or other relevant tissues to assess the photodynamic effect of Ce6 mdpi.com. These models bridge the gap between in vitro and in vivo studies, providing valuable data on the behavior of this compound in a more tissue-like context.

Preclinical In Vivo Animal Model Design and Assessment

Preclinical studies involving this compound frequently employ animal models to evaluate its efficacy and behavior in a living system. Common models include tumor-bearing mice and rats, as well as studies on intact skin in animals like rabbits. nih.govnih.govmdpi.comomicsonline.orgmdpi.comnih.govnih.govnih.govimrpress.commdpi.commdpi.comresearchgate.netsemanticscholar.orgsnmjournals.orgresearchgate.netfrontiersin.org

Specific tumor models utilized in Ce6 research encompass melanoma (B16F10 cells), fibrosarcoma (HT-1080 cells), cervical carcinoma (RShM-5 cells), bladder carcinoma, pancreatic cancer (PANC02 cells), and orthotopic prostate cancer (MatLyLu cells). mdpi.comomicsonline.orgmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.netsemanticscholar.orgmdpi.com These models allow for the assessment of Ce6 accumulation within tumors and the evaluation of therapeutic outcomes following light activation.

Assessment methods in these preclinical models vary depending on the study's focus. Tumor volume measurement using calipers is a standard technique to evaluate the efficacy of Ce6-mediated PDT in inhibiting tumor growth. mdpi.commdpi.com In melanoma models, tumor volumes were recorded at specific time points post-treatment to assess therapeutic efficacy. mdpi.com Fluorescence imaging is widely used to monitor the accumulation and distribution of fluorescent photosensitizers like Ce6 in vivo and ex vivo. nih.govnih.govomicsonline.orgnih.govnih.govresearchgate.netsemanticscholar.orgsnmjournals.orgfrontiersin.orgspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net This technique allows for the visualization of Ce6 in tumors and normal tissues over time. Optical coherence tomography (OCT) has also been employed to register morphological and functional responses of tissue during PDT with chlorin-based photosensitizers. nih.govnih.govspiedigitallibrary.org Histopathology examination is often conducted to compare with optical diagnostic observations and assess tissue-level effects. nih.govnih.gov For evaluating immune responses, techniques like qPCR have been used to analyze cytokine expression in tumor tissue following Ce6-PDT. researchgate.netmdpi.com

Animal ModelTumor Type (if applicable)Assessment Methods
Mice (C57BL/6, Balb/c nude, ICR, A/Snell)Melanoma (B16F10), Fibrosarcoma (HT-1080), Cervical Carcinoma (RShM-5), Bladder Carcinoma, Pancreatic Cancer (PANC02), various xenograftsTumor volume measurement, Fluorescence imaging (in vivo/ex vivo), OCT, Histopathology, qPCR (for immune response)
Rats (Sprague-Dawley, Wistar albino)Orthotopic Prostate Cancer (MatLyLu)Fluorescence imaging, Spectrofluorimetry
RabbitIntact skin of earFluorescence imaging, OCT, Histopathology
Chick Chorioallantoic Membrane (CAM)Human bladder tumor xenograftFluorescence imaging

Pharmacokinetic and Biodistribution Analysis in Preclinical Contexts

Pharmacokinetic and biodistribution studies in preclinical animal models are essential for understanding how this compound is absorbed, distributed, metabolized, and excreted. These studies provide insights into the optimal timing for light activation and potential accumulation in non-target tissues.

Studies have investigated the tissue distribution of Ce6 and its formulations in various organs, including tumors, liver, kidneys, spleen, heart, lungs, and skin. mdpi.comomicsonline.orgresearchgate.netsemanticscholar.orgresearchgate.netfrontiersin.orgresearchgate.net Fluorescence imaging and chemical extraction methods coupled with spectrofluorimetry or mass spectrometry are commonly used techniques for quantifying Ce6 concentrations in different tissues over time. mdpi.comomicsonline.orgresearchgate.netsemanticscholar.orgresearchgate.net

Research indicates that the formulation of Ce6 can significantly influence its biodistribution. For instance, phospholipid compositions and polymer conjugates, such as Ce6 combined with polyvinylpyrrolidone (B124986) (PVP), have been explored to improve tumor accumulation and alter clearance profiles compared to free Ce6. mdpi.comomicsonline.orgnih.govmdpi.comresearchgate.netresearchgate.net Studies have shown that certain phospholipid compositions can increase Ce6 accumulation in tumor tissue compared to free Ce6. mdpi.comresearchgate.net The use of targeting peptides in phospholipid compositions has also been shown to enhance tumor accumulation. mdpi.comresearchgate.net

Pharmacokinetic studies have revealed information about the clearance of Ce6 from the organism. Some studies suggest rapid clearance of Ce6 and certain derivatives from normal tissues, which can be advantageous for reducing potential toxicity. mdpi.comspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net For example, the half-life of a Ce6-PVP formulation in normal mouse tissues was reported to be 0.5 h, while in normal rats or fat mice, it was observed to be 4 h. mdpi.com Maximum tumor uptake for some chlorin-based photosensitizers, including Ce6 derivatives, has been reported within a few hours post-injection, with the tumor-to-normal tissue ratio peaking at later time points. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net

Biodistribution can also be influenced by factors such as pH and the presence of delivery systems. Studies have investigated the impact of injecting Ce6 solutions at different pH levels on its accumulation in various organs in mice. researchgate.netmdpi.com

Tissue/OrganObservations on Ce6 Distribution/AccumulationAnalytical Method
TumorAccumulation observed, influenced by formulation and targeting. Peak accumulation time varies.Fluorescence imaging, Chemical extraction + Spectrofluorimetry/LC-MS
LiverSignificant accumulation observed, involved in clearance.Fluorescence imaging, Chemical extraction + Spectrofluorimetry/LC-MS
KidneysAccumulation observed, involved in clearance.Fluorescence imaging, Chemical extraction + Spectrofluorimetry/LC-MS
SkinDistribution studied, influenced by formulation.Fluorescence imaging, Chemical extraction + Spectrofluorimetry
Blood/SerumConcentration monitored over time to assess pharmacokinetics.Spectrofluorimetry, LC-MS
Spleen, Heart, LungsDistribution evaluated.Fluorescence imaging, Chemical extraction + Spectrofluorimetry

Advanced Analytical Techniques for Derivatives and Metabolites

The analysis of this compound and its derivatives and metabolites in research settings requires advanced analytical techniques to ensure purity, characterize structure, and quantify presence in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the separation and analysis of Ce6 and its related compounds. nih.govmdpi.comencyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov HPLC coupled with photodiode array (PDA) detection is commonly employed to monitor and quantify these compounds based on their characteristic absorption spectra. encyclopedia.pubresearchgate.netresearchgate.net

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS or LC/MS), is a powerful tool for the identification and structural characterization of Ce6, its derivatives, and metabolites. mdpi.comnih.govmdpi.comencyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov LC/MS analysis can confirm the molecular weight of compounds and provide fragmentation patterns that aid in structural elucidation. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov Electrospray ionization mass spectrometry (ESI-MS) is frequently used for this purpose. mdpi.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, is crucial for the definitive structural identification of this compound and its derivatives. nih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govworldscientific.com NMR provides detailed information about the arrangement of atoms within the molecule. nih.govmdpi.commdpi.comresearchgate.netnih.gov Techniques like 1H NMR and COSY NMR are used to analyze chemical shifts and coupling patterns. mdpi.commdpi.comresearchgate.netnih.gov NMR spectroscopy has also been used to monitor the encapsulation of Ce6 derivatives into polymer carriers. worldscientific.com

Other techniques employed in the analysis of Ce6 and its related compounds include UV-Visible spectroscopy for analyzing absorption spectra and fluorescence spectroscopy for studying emission properties and quantifying concentrations based on fluorescence intensity. omicsonline.orgnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of novel compounds. mdpi.comresearchgate.netnih.gov

These advanced analytical techniques are vital for quality control during the synthesis of Ce6, for identifying process-related impurities and degradation products, and for studying the metabolic fate of Ce6 in biological systems. encyclopedia.pubmdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.